molecular formula C8H8N4O B3355792 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile CAS No. 63630-29-5

1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile

Cat. No.: B3355792
CAS No.: 63630-29-5
M. Wt: 176.18 g/mol
InChI Key: ZYTXDWCUYCZJCD-UHFFFAOYSA-N
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Description

1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazine core with hydroxyl, imino, and nitrile functional groups. The hydroxyl and imino groups confer polarity, influencing solubility and intermolecular interactions, while the nitrile group may serve as a synthetic handle for further derivatization .

Properties

IUPAC Name

4-hydroxy-3-imino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-6-8(10)12(13)7-3-1-2-5(7)11-6/h10,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXDWCUYCZJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=N)C(=N2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494390
Record name 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63630-29-5
Record name 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarbonyl compound with hydrazine derivatives can lead to the formation of the pyrazine ring. Subsequent functionalization steps, such as nitrile group introduction and hydroxylation, are carried out under specific conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile has been explored for various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

The compound belongs to a family of cyclopenta-fused heterocycles. Key analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications References
1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile Likely C₉H₉N₃O ~175.2 Hydroxyl, imino, nitrile -
2-Thioxo-4-(3-methylphenyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile C₁₅H₁₅N₂S 267.36 Thioxo group, 3-methylphenyl substituent
4-(3-Cyclohexen-1-yl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile C₁₅H₁₆N₂S 256.36 Thioxo group, cyclohexenyl substituent
CAPD-1−CAPD-4 (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles) Varies ~300–400 Alkoxy, aryl, arylidenemethyl substituents

Key Observations :

  • Thioxo vs.
  • Substituent Effects : Aryl or cyclohexenyl groups (e.g., in and ) increase steric bulk, which may influence pharmacokinetic properties such as metabolic stability .
Physicochemical Properties
  • Polarity: The hydroxyl and imino groups in the target compound likely enhance water solubility compared to thioxo or alkyl-substituted analogs (e.g., and ) .
  • Thermal Stability : Thioxo derivatives () may exhibit lower stability due to the reactive C=S group, whereas nitrile-containing compounds (e.g., ) are generally stable under ambient conditions .

Biological Activity

1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₈H₈N₄O
  • Molecular Weight : 180.18 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of cyclopentapyrazines exhibit significant anticancer properties. For instance:

  • Inhibitory Potency : Compounds structurally related to 1-hydroxy-2-imino derivatives showed IC₅₀ values ranging from 0.07 to 19.1 μM against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .
CompoundCell LineIC₅₀ (μM)
Compound AMCF-70.18
Compound BHCT1160.16
Compound CBEL-740210.74

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In cellular models of oxidative stress (e.g., H₂O₂-induced PC12 cells), certain derivatives exhibited protective effects by reducing cell death rates significantly .

Cholinesterase Inhibition

Compounds related to this structure have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital for treating Alzheimer's disease:

  • Inhibition Potency : Compounds demonstrated IC₅₀ values of 2.3 nM for BuChE and 2.6 nM for AChE .

The biological activity of 1-Hydroxy-2-imino derivatives is believed to stem from several mechanisms:

  • Kinase Inhibition : Some derivatives have been shown to inhibit kinases involved in cancer progression.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical feature.
  • Antioxidant Activity : The reduction of oxidative stress markers suggests a role in neuroprotection.

Case Studies

Several case studies highlight the efficacy of this compound class:

  • Study on MCF-7 Cells : A derivative was tested against MCF-7 cells, showing a significant decrease in cell viability with an IC₅₀ of 0.18 μM.
  • Neuroprotection in PC12 Cells : In a model of oxidative stress, treatment with the compound reduced apoptosis by approximately 40% compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile

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